
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one: is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxybenzoyl group, a methyl group, and a methylphenyl group attached to the pyridazine ring, making it a unique and interesting molecule for various chemical studies and applications.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole: is another intriguing compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
準備方法
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the condensation of 2-methoxybenzoyl chloride with 2-methyl-6-(4-methylphenyl)pyridazine-3-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound involves the cyclization of 2-nitro-4-(trifluoromethyl)benzohydrazide with acetic anhydride. The reaction is typically carried out under reflux conditions in an appropriate solvent such as acetonitrile.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
-
Types of Reactions
- This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
- Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
-
Major Products
- Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
- Reduction of the nitro group can yield an amine derivative.
- Substitution reactions can introduce different functional groups onto the pyridazine ring, leading to a variety of derivatives.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
-
Types of Reactions
- This compound can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and reduction reactions.
- Common reagents used in these reactions include nucleophiles like sodium methoxide, electrophiles like bromine, and reducing agents like lithium aluminum hydride.
-
Major Products
- Nucleophilic substitution can introduce different functional groups onto the oxadiazole ring.
- Electrophilic substitution can lead to the formation of halogenated derivatives.
- Reduction of the nitro group can yield an amine derivative.
科学的研究の応用
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Molecular Targets: This compound targets specific enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Pathways Involved: It interferes with signaling pathways involved in microbial growth and cell proliferation, making it a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Similar Compounds: Other pyridazine derivatives with different substituents on the ring.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Similar Compounds: Other oxadiazole derivatives with different substituents on the ring.
特性
CAS番号 |
832712-34-2 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
4-(2-methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H18N2O3/c1-13-8-10-14(11-9-13)17-12-16(20(24)22(2)21-17)19(23)15-6-4-5-7-18(15)25-3/h4-12H,1-3H3 |
InChIキー |
OUFQVEWFBKIFNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C(=O)C3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


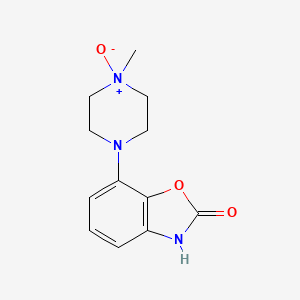
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
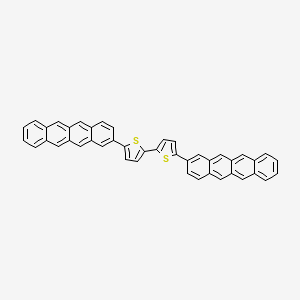
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
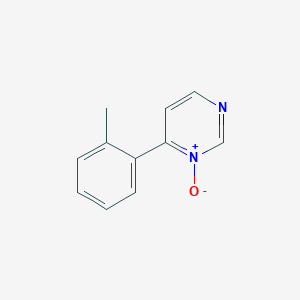
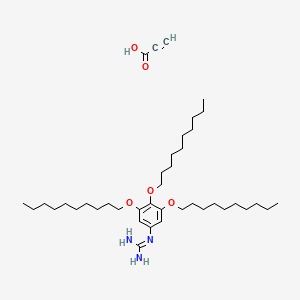
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
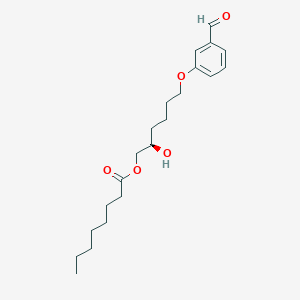
![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
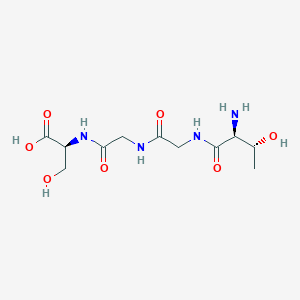
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)

![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
